4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a variety of methods, including the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using appropriate reagents and conditions, such as carbodiimides for amide bond formation.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines or alcohols derived from the triazole or carbonyl groups.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- 4-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of the cyclopropyl group. This group can impart different steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)16-7-5-14(6-8-16)18(24)22-10-9-15(11-22)23-12-17(19-20-23)13-3-4-13/h5-8,12-13,15H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYLIFOXWCEOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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